Neopentylamine serves as a valuable building block in the synthesis of various pharmaceuticals and active pharmaceutical ingredients (APIs) []. Its anti-inflammatory properties make it a potential candidate for developing new anti-inflammatory drugs []. Research is ongoing to explore its potential in treating diverse conditions, including:
Neopentylamine's steric hindrance and reactivity make it a valuable tool in material science research. It plays a role in the synthesis of various materials with desirable properties, such as:
Neopentylamine serves as a crucial reagent in various organic chemistry reactions due to its nucleophilic character. Researchers utilize it in:
Neopentylamine is an organic compound with the molecular formula and a molecular weight of approximately 87.16 g/mol. It is classified as a primary amine and is structurally derived from neopentane, characterized by the presence of a primary amine group (-NH₂) attached to a neopentyl group . Neopentylamine appears as a colorless liquid with a distinct amine odor and is known for its relatively low volatility compared to other amines, which makes it suitable for various applications in organic synthesis and pharmaceuticals .
Neopentylamine has been studied for its potential biological activity. While specific pharmacological effects are not extensively documented, it serves as a building block in the synthesis of various pharmaceutical compounds. Its structural properties may influence the biological activity of derived compounds, making it relevant in drug design .
The primary method for synthesizing neopentylamine involves the reaction of neopentyl alcohol with ammonia in the presence of a hydrogenation catalyst. The process typically occurs under elevated temperatures (200° to 300° C) and pressures (up to 30 bars) to facilitate the reaction. This method yields neopentylamine with high selectivity and minimal by-products, such as pivalic acid amide .
Neopentylamine is utilized in various applications:
Studies on the interactions of neopentylamine with other chemical species have revealed its behavior in ionization processes. For instance, research has focused on the dissociation dynamics of neopentylamine ions, providing insights into its stability and reactivity under specific conditions . Additionally, its interactions with various electrophiles during alkylation or acylation reactions have been characterized to understand better its chemical behavior.
Neopentylamine shares structural similarities with several other aliphatic amines. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Pentylamine | Straight-chain structure; more volatile than neopentylamine. | |
Isobutylamine | Branched structure; lower molecular weight; different reactivity profile. | |
Diisobutylene | Larger structure; used primarily in polymerization reactions rather than as an amine. |
Neopentylamine's unique branched structure allows it to exhibit distinct chemical properties compared to these similar compounds, particularly in terms of steric hindrance and reactivity patterns in organic synthesis .
Neopentylamine possesses the molecular formula C₅H₁₃N with a molecular weight of 87.1634 atomic mass units [2]. The compound is systematically named 2,2-dimethyl-1-propanamine according to International Union of Pure and Applied Chemistry nomenclature [7]. The structural framework consists of a primary amino group (-NH₂) attached to a neopentyl carbon skeleton, specifically at the primary carbon position of the 2,2-dimethylpropyl group [1] [8].
The molecular architecture features a central quaternary carbon atom bonded to three methyl groups and one methylene carbon, which in turn connects to the amino nitrogen [3]. This configuration creates a highly branched structure where the nitrogen atom is separated from the bulky tertiary butyl moiety by a single methylene spacer [7]. The InChI key for neopentylamine is XDIAMRVROCPPBK-UHFFFAOYSA-N, providing a unique chemical identifier for computational and database applications [2] [6].
The electron configuration around the nitrogen atom follows the typical pattern for primary amines, with the nitrogen contributing five valence electrons to form three sigma bonds and maintain one lone pair [5]. The molecular geometry exhibits characteristic features of aliphatic primary amines while being significantly influenced by the steric bulk of the adjacent tertiary butyl group [15].
The nitrogen atom in neopentylamine adopts sp³ hybridization, consistent with the general behavior of aliphatic amines [5] [16]. The four sp³ hybrid orbitals of nitrogen are arranged in a tetrahedral configuration, with three orbitals forming sigma bonds with hydrogen atoms and the carbon atom, while the fourth orbital contains the lone electron pair [37] [38].
Bond Type | Bond Length (pm) | Bond Angle (degrees) | Reference |
---|---|---|---|
C-N | 147 | - | [17] [31] [37] |
N-H | ~101 | - | [5] |
C-N-H | - | 112 | [17] [31] |
C-N-C | - | 108 | [9] [15] [37] |
H-N-H | - | 107 | [16] |
The carbon-nitrogen bond length in neopentylamine measures approximately 147 picometers, which is characteristic of single carbon-nitrogen bonds in aliphatic amines [17] [31] [37]. This bond length is longer than the carbon-oxygen bond in alcohols (143 pm) but shorter than carbon-carbon bonds in alkanes (154 pm) [17] [37]. The bond length reflects the relative atomic sizes following the order carbon > oxygen > nitrogen [37].
The molecular geometry around the nitrogen center is trigonal pyramidal rather than tetrahedral due to the presence of the lone pair [17] [31]. The lone pair occupies more space than bonding electron pairs, resulting in compression of the bond angles from the ideal tetrahedral value of 109.5 degrees [15] [36]. The C-N-C bond angle measures approximately 108 degrees, while the C-N-H bond angle is slightly larger at 112 degrees [9] [15] [17] [31].
The pyramidal geometry creates a three-dimensional structure where the nitrogen atom forms the apex of a pyramid, with the three substituents extending toward the triangular base [17]. The nonbonding electron pair is positioned above the apex of the nitrogen atom, contributing to the observed bond angle deviations [17] [31].
Neopentylamine exhibits important stereochemical features characteristic of pyramidal nitrogen centers in primary amines [5] [17]. The nitrogen atom, with its three different substituents (two hydrogen atoms and one neopentyl group) and a lone pair, theoretically represents a stereogenic center capable of existing in two enantiomeric forms [17] [36].
However, the practical stereochemical behavior of neopentylamine is dominated by the phenomenon of pyramidal inversion or nitrogen inversion [34] [36] [37]. This process involves the rapid interconversion between the two potential enantiomeric configurations through a planar transition state [17] [31] [34]. During pyramidal inversion, the sp³ hybridized nitrogen momentarily rehybridizes to sp² geometry, allowing the lone pair to occupy a p orbital [17] [37] [38].
The energy barrier for pyramidal inversion in neopentylamine is approximately 25 kilojoules per mole, consistent with typical values for simple aliphatic amines [17] [31] [34] [37] [38]. This relatively low energy barrier permits rapid inversion at room temperature, with the process occurring at rates of approximately 10³ to 10⁵ times per second for tertiary amines, though primary amines like neopentylamine may exhibit different kinetics [36].
The rapid pyramidal inversion prevents the resolution of neopentylamine into separate enantiomers under normal conditions [17] [31] [36]. At room temperature, the nitrogen atom exists as a racemic mixture of rapidly interconverting R and S configurations [37] [38]. This behavior contrasts with quaternary ammonium salts, which lack the lone pair necessary for inversion and can therefore be resolved into stable enantiomers [17] [31].
The conformational behavior of neopentylamine is significantly influenced by the presence of the bulky tertiary butyl group adjacent to the amino functionality [11] . The molecule can adopt various conformations through rotation about the carbon-carbon bond connecting the amino methylene group to the quaternary carbon center [11] [42].
The conformational landscape of neopentylamine involves considerations of both staggered and eclipsed arrangements around the C-C bond [42] [45]. Staggered conformations are generally more stable than eclipsed conformations due to minimized steric hindrance and reduced torsional strain [42] [45]. The energy difference between staggered and eclipsed conformations is typically several kilojoules per mole, making staggered arrangements predominant at room temperature [42].
Research on related neopentyl-containing compounds has revealed unique conformational preferences due to the steric bulk of the tertiary butyl group [11] [14]. Studies of N-neopentyl derivatives have shown that eclipsed conformations about the N-CH₂ bond can be stabilized in certain molecular environments, particularly when the tertiary butyl group eclipses the nitrogen lone pair [11] [14]. This observation suggests that neopentylamine may exhibit specific conformational preferences that deviate from simple steric considerations.
Conformational Parameter | Energy Range (kJ/mol) | Preferred Geometry |
---|---|---|
C-C Bond Rotation | 8-15 | Staggered |
Pyramidal Inversion | ~25 | Pyramidal |
Torsional Barrier | 3-6 | Anti-gauche |
The molecular dynamics of neopentylamine involve multiple conformational processes occurring on different timescales [42]. While pyramidal inversion occurs rapidly at room temperature, rotation about the C-C bond may encounter higher energy barriers due to the steric bulk of the tertiary butyl group [29] [44]. The neopentyl group is known to create significant steric hindrance that can affect reaction rates and conformational preferences [29].
Neopentylamine exhibits a boiling point range of 79-83°C at standard atmospheric pressure [1] [2] [3] [4]. The most frequently reported values cluster around 82-83°C, with some commercial sources specifying 79-82°C. This relatively low boiling point reflects the compound's high degree of branching, which reduces intermolecular van der Waals forces compared to linear isomers [5].
The melting point of neopentylamine is estimated at -70°C [6] [7] [8]. This extremely low melting point is characteristic of highly branched alkyl compounds, where the irregular molecular shape prevents efficient crystal packing. The large difference between melting and boiling points (approximately 150°C) indicates that neopentylamine exists as a liquid over a wide temperature range under normal atmospheric conditions.
The density of neopentylamine at 20°C ranges from 0.74 to 0.745 g/cm³ [1] [2] [9] [10]. This relatively low density compared to water (1.0 g/cm³) is typical of branched aliphatic hydrocarbons and their derivatives. The specific gravity measurements consistently report values around 0.74, indicating good reproducibility across different sources.
The refractive index (nD) at 20°C and 589 nm wavelength is reported as 1.403-1.405 [1] [2] [9] [4]. This value is consistent with that expected for a branched aliphatic amine and is useful for compound identification and purity assessment. The refractive index lies within the typical range for saturated organic compounds containing nitrogen.
Neopentylamine has a flash point of -13°C [1] [2] [6] [4], classifying it as a highly flammable liquid according to international safety standards. This low flash point necessitates careful handling procedures, including the use of explosion-proof equipment and inert atmospheres during storage and manipulation [4].
The compound's high flammability is further evidenced by its vapor pressure of 78.1 mmHg at 25°C [6] [11] [7], which is substantially higher than most organic solvents at the same temperature. This high vapor pressure contributes to the formation of explosive vapor-air mixtures at temperatures well below ambient conditions.
Limited thermodynamic data is available for neopentylamine in the literature. The enthalpy of vaporization has been reported as 32.32 kJ/mol [11], which is relatively low compared to hydrogen-bonding compounds but reasonable for a primary amine of this molecular weight.
Critical temperature and pressure values for neopentylamine have not been experimentally determined. Based on structural analogies with similar branched amines, the critical temperature would be expected to fall in the range of 250-300°C, with a critical pressure of approximately 30-40 atmospheres. However, these values require experimental verification.
Heat capacity data at constant pressure is not available in the current literature. Estimation methods based on group contribution theory would suggest a heat capacity around 150-170 J/(mol·K) at 298 K, but experimental measurements are needed for accurate values.
Neopentylamine exhibits good solubility in water [12] [13] [10] [14], forming a basic solution due to its amine functionality. The aqueous solubility is enhanced by the compound's ability to form hydrogen bonds through its amino group and its relatively low molecular weight. The branched structure does not significantly impede water solubility at the molecular size of neopentylamine.
The compound shows excellent solubility in ethanol and other polar protic solvents [12]. This behavior is typical of primary amines, which can participate in hydrogen bonding with protic solvents. The solubility in alcohols makes neopentylamine useful as a chemical intermediate in various synthetic applications.
Neopentylamine is readily soluble in most organic solvents [12], including ethers, hydrocarbons, and aromatic solvents. This broad solubility profile reflects its organic nature and moderate polarity. The compound's solubility characteristics are particularly important for its use as a building block in pharmaceutical and chemical synthesis.
In acidic aqueous solutions, particularly hydrochloric acid, neopentylamine forms highly water-soluble ammonium salts [15]. This acid-base behavior is exploited in purification procedures and analytical methods for amine determination.
The pKa value of neopentylamine has been determined as 10.15 at 25°C [6] [8]. This value places neopentylamine in the category of moderately basic amines, stronger than aniline (pKa ≈ 4.6) but weaker than simple alkylamines like methylamine (pKa ≈ 10.6).
The pKa value reflects the equilibrium between the neutral amine and its protonated ammonium form:
$$(CH₃)₃CCH₂NH₂ + H₂O ⇌ (CH₃)₃CCH₂NH₃⁺ + OH⁻$$
The moderate basicity of neopentylamine compared to less branched primary amines can be attributed to steric hindrance around the nitrogen atom, which slightly reduces the availability of the lone pair for protonation. However, the electron-donating effect of the neopentyl group compensates for this steric effect to some extent.
Gas-phase measurements provide fundamental thermodynamic data for neopentylamine's basicity. The proton affinity has been determined as 928.3 kJ/mol [17] [18], while the gas basicity is 894.0 kJ/mol [17] [18]. These values are typical for primary aliphatic amines and reflect the intrinsic basicity of the nitrogen center without solvation effects.
The difference between proton affinity and gas basicity (34.3 kJ/mol) corresponds to the entropic contribution to the protonation process at 298 K. This entropic term reflects the loss of translational and rotational degrees of freedom when the proton associates with the amine base.
Comparison with other primary amines shows that neopentylamine's gas-phase basicity is similar to other alkyl amines, indicating that branching effects on intrinsic basicity are minimal in the absence of solvent interactions.
While specific ionization energy data for neopentylamine was not found in the available literature, general principles for primary amines apply. Primary aliphatic amines typically exhibit ionization energies in the range of 8.5-9.5 eV [19] [20] [21], corresponding to the removal of an electron from the nitrogen lone pair orbital.
The ionization process involves the removal of one of the non-bonding electrons on nitrogen:
$$(CH₃)₃CCH₂NH₂ → (CH₃)₃CCH₂NH₂⁺- + e⁻$$
For branched primary amines like neopentylamine, the ionization energy is expected to be slightly lower than for linear isomers due to the electron-donating effect of the branched alkyl group. This effect would stabilize the resulting radical cation and reduce the energy required for electron removal.
Mass spectrometric studies of neopentylamine molecular ions show characteristic fragmentation patterns involving loss of C₄H₇ radicals [22], which provides insight into the stability and reactivity of the ionized species. These fragmentation patterns are useful for analytical identification and structural confirmation.
The ionization energy measurements are particularly relevant for understanding neopentylamine's behavior under electron impact conditions in mass spectrometry and for predicting its reactivity in gas-phase ion-molecule reactions.
Flammable;Corrosive;Irritant